molecular formula C11H12N2O2 B14239159 N-(cyanomethyl)-2-ethoxybenzamide CAS No. 349121-74-0

N-(cyanomethyl)-2-ethoxybenzamide

Cat. No.: B14239159
CAS No.: 349121-74-0
M. Wt: 204.22 g/mol
InChI Key: CTAUZWQOHXGVRI-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide backbone substituted with a cyanomethyl (-CH2CN) group at the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their biological activities, including histone acetyltransferase (HAT) modulation and anticancer properties .

Properties

CAS No.

349121-74-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-2-ethoxybenzamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-6-4-3-5-9(10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

CTAUZWQOHXGVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

2-Ethoxybenzamide, synthesized via ethylation of salicylamide with ethyl sulfate under alkaline conditions, reacts with chloroacetonitrile in a polar aprotic solvent such as dimethylformamide (DMF). Potassium carbonate (K₂CO₃) is typically employed as a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the chloroacetonitrile. The reaction is conducted at 60–80°C for 6–8 hours, yielding the mono-alkylated product.

Key Equation :
$$
\text{2-Ethoxybenzamide} + \text{ClCH}2\text{CN} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 70°C}} \text{this compound} + \text{HCl}
$$

Optimization and Challenges

Stoichiometric control is critical to minimizing the formation of N,N-bis(cyanomethyl)-2-ethoxybenzamide, a di-alkylated byproduct. A 1:1 molar ratio of 2-ethoxybenzamide to chloroacetonitrile reduces di-substitution to <5%. Post-reaction purification via recrystallization from ethanol/water (3:1 v/v) enhances product purity to >98%.

Cyanomethylation via Nucleophilic Substitution

A less conventional route involves nucleophilic displacement of a bromine atom in N-(bromomethyl)-2-ethoxybenzamide using sodium cyanide (NaCN).

Synthesis of N-(Bromomethyl)-2-ethoxybenzamide

2-Ethoxybenzamide is brominated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (azobisisobutyronitrile, AIBN). This yields N-(bromomethyl)-2-ethoxybenzamide, which is isolated via column chromatography.

Cyanide Displacement

The brominated intermediate reacts with NaCN in dimethyl sulfoxide (DMSO) at 50°C for 4 hours. The high polarity of DMSO facilitates SN2 displacement, affording the target compound in 55–60% yield.

Key Equation :
$$
\text{N-(Bromomethyl)-2-ethoxybenzamide} + \text{NaCN} \xrightarrow[\text{DMSO, 50°C}]{} \text{this compound} + \text{NaBr}
$$

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Scalability
Alkylation with ClCH₂CN 75–80% >98% 8 hours High
Amide Coupling 65–70% 95% 12 hours Moderate
Nucleophilic Substitution 55–60% 90% 6 hours Low

Key Findings :

  • Alkylation offers the highest yield and scalability, making it preferable for industrial applications.
  • Amide Coupling is limited by cyanomethylamine availability but provides high regioselectivity.
  • Nucleophilic Substitution suffers from lower yields but avoids multi-step protocols.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of N-(cyanomethyl)-2-ethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-(cyanomethyl)-2-ethoxybenzamide can be compared with other benzamide derivatives such as N-(cyanomethyl)-2-methoxybenzamide and N-(cyanomethyl)-2-chlorobenzamide. These compounds share similar structural features but differ in their substituents on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound makes it unique in terms of its solubility and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(cyanomethyl)-2-ethoxybenzamide with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
This compound -CH2CN at N-amide; 2-ethoxybenzamide ~220 (estimated) Cyano, ethoxy, amide Potential HAT modulator (theoretical)
CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) -4-Cl-3-CF3Ph at N-amide; 2-ethoxybenzamide 314.38 Chloro, trifluoromethyl, ethoxy p300 HAT activator (ΔG = -7.72 kcal/mol)
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecylbenzamide) -6-pentadecyl; -4-Cl-3-CF3Ph at N-amide 577.22 Pentadecyl, chloro, trifluoromethyl p300 HAT activator (ΔG = -1.18 kcal/mol)
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide -4-CN-3-CF3Ph at N-amide 334.29 Cyano, trifluoromethyl, ethoxy Structural data confirmed (monoclinic crystal)

Key Observations :

  • CTB’s chloro-trifluoromethyl substituent enhances binding affinity to p300 compared to CTPB, likely due to reduced steric hindrance .
  • The cyano group in this compound may mimic the electron-withdrawing effects seen in CTB and related activators, though direct activity data is lacking .

Functional and Mechanistic Comparisons

HAT Modulation
  • CTB and CTPB : Both activate p300 HAT, but CTB exhibits stronger binding due to hydrogen-bond interactions (e.g., Leu1398) absent in CTPB .
  • However, the absence of a chloro substituent may reduce affinity .
Anticancer Potential
  • Anacardic acid-derived benzamides: Compounds like 2-ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide show HAT inhibition comparable to garcinol in HeLa cells .

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